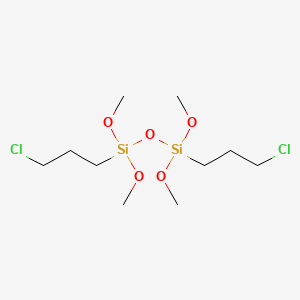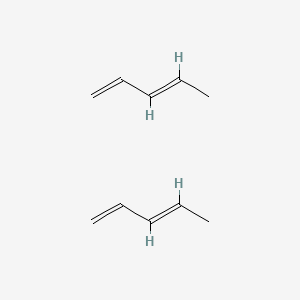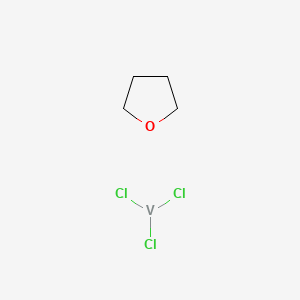
Cloruro de vanadio(III) aducto de tetrahidrofurano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxolane;trichlorovanadium is a coordination compound consisting of oxolane (tetrahydrofuran) and trichlorovanadium. Oxolane, also known as tetrahydrofuran, is a heterocyclic organic compound with the formula (CH₂)₄O. It is a colorless, water-miscible liquid with a low viscosity. Trichlorovanadium is a compound of vanadium in its +3 oxidation state, combined with three chlorine atoms.
Aplicaciones Científicas De Investigación
Oxolane;trichlorovanadium has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
The primary target of the Vanadium(III) chloride tetrahydrofuran adduct is a wide variety of allylic alcohols . The compound acts as a catalyst in the oxidation of these alcohols .
Mode of Action
The Vanadium(III) chloride tetrahydrofuran adduct interacts with its targets by catalyzing their oxidation . This interaction results in the transformation of the allylic alcohols into corresponding carbonyl compounds .
Biochemical Pathways
It is known that the compound plays a crucial role in theoxidation reactions of allylic alcohols . The downstream effects of these reactions include the formation of carbonyl compounds .
Result of Action
The molecular and cellular effects of the Vanadium(III) chloride tetrahydrofuran adduct’s action primarily involve the oxidation of allylic alcohols to form corresponding carbonyl compounds . This transformation is facilitated by the compound’s catalytic activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of oxolane;trichlorovanadium typically involves the reaction of vanadium trichloride with tetrahydrofuran. This reaction is carried out under an inert atmosphere to prevent oxidation of the vanadium. The reaction can be represented as follows: [ \text{VCl}_3 + \text{THF} \rightarrow \text{VCl}_3(\text{THF}) ]
Industrial Production Methods
Industrial production of oxolane;trichlorovanadium is not widely documented, but it generally follows similar principles as laboratory synthesis, involving the reaction of vanadium trichloride with tetrahydrofuran under controlled conditions to ensure purity and prevent contamination.
Análisis De Reacciones Químicas
Types of Reactions
Oxolane;trichlorovanadium can undergo various chemical reactions, including:
Oxidation: The vanadium center can be oxidized to higher oxidation states.
Reduction: The vanadium center can be reduced to lower oxidation states.
Substitution: Ligands around the vanadium center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Ligand substitution can be achieved using various ligands such as phosphines, amines, and other donor molecules.
Major Products Formed
Oxidation: Higher oxidation state vanadium compounds.
Reduction: Lower oxidation state vanadium compounds.
Substitution: New coordination compounds with different ligands.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrofuran (Oxolane): A simple cyclic ether used as a solvent and in the production of polymers.
Vanadium Trichloride: A vanadium compound used in various chemical reactions and as a precursor to other vanadium compounds.
Vanadium(III) Chloride Tetrahydrofuran Adduct: Similar to oxolane;trichlorovanadium, this compound also contains vanadium and tetrahydrofuran.
Uniqueness
Oxolane;trichlorovanadium is unique due to its specific coordination environment and the combination of oxolane and trichlorovanadium. This unique structure imparts specific reactivity and properties that are distinct from other vanadium or oxolane compounds.
Propiedades
IUPAC Name |
oxolane;trichlorovanadium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O.3ClH.V/c1-2-4-5-3-1;;;;/h1-4H2;3*1H;/q;;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARDLUZTYLPMGJ-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC1.Cl[V](Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl3OV |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19559-06-9 |
Source


|
| Record name | Vanadium(III) chloride tetrahydrofuran complex (1:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
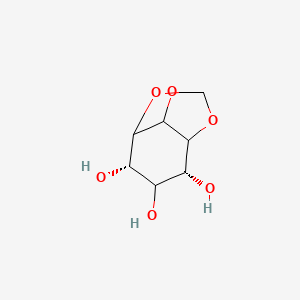
![IODOACETAMIDE, [1-14C]](/img/new.no-structure.jpg)
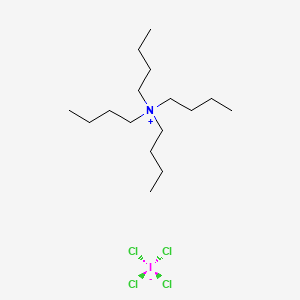
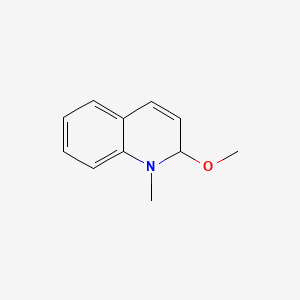
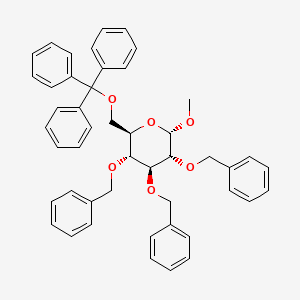
![4H-Imidazo[1,5-a]benzimidazole](/img/structure/B579418.png)
![methyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-(hydroxymethyl)-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylate](/img/structure/B579420.png)
![(4aS,4bR,6aR,10aS,10bS,12aS)-10a,12a-dimethyl-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-naphtho[2,1-f]quinolin-2-one](/img/structure/B579422.png)
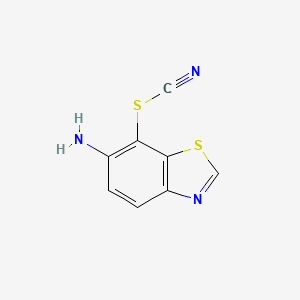
![(3S,6S,11S,12S,15S,16S,21S)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1-ene](/img/structure/B579426.png)

